

# Chlorobutanol Toxicity Data and Concentration Balance

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## Compound Focus: Chlorobutanol

CAS No.: 1320-66-7

Cat. No.: S1505353

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The table below summarizes key toxicity data from a recent oral toxicity study in rats and general application guidelines to help you determine appropriate concentration ranges.

Aspect	Reported Data / Guideline	Source / Context
Common Use Concentration	0.5% (as preservative)	General formulation practice [1]
Antimicrobial Efficacy	Active at 0.05% (in water)	Minimum inhibitory concentration [1]
Single-Dose Oral Toxicity (Rat)	Approximate Lethal Dose (ALD) > 250 mg/kg body weight	[2]
Repeated-Dose Toxicity (Rat)	No Observed Adverse Effect Level (NOAEL)	28-day oral toxicity study [2]

|| • Female: > 50 mg/kg b.w./day • Male: > 12.5 mg/kg b.w./day | [2] || **Target Organs (at High Doses)** | Liver & Kidneys | Observed in repeated-dose study at 100 mg/kg b.w./day [2] |

# Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

This methodology is based on OECD Guideline 407 and can serve as a reference for your own safety assessments [2].

- **1. Test System**

- **Species:** Crl:CD Sprague Dawley (SD) rats.
- **Age & Acquisition:** 5 weeks old, purchased from a licensed breeder.
- **Acclimatization:** 7 days under standard laboratory conditions (temperature  $22 \pm 3^{\circ}\text{C}$ , humidity  $50 \pm 15\%$ , 12-hour light/dark cycle).
- **Housing:** Animals housed in polycarbonate cages, typically one or two of the same sex per cage.

- **2. Test Article and Administration**

- **Substance:** **Chlorobutanol** (purity 95-100%).
- **Vehicle:** Corn oil.
- **Dose Preparation:** **Chlorobutanol** powders are dissolved in corn oil to achieve the required dosing concentrations.
- **Dose Groups:** Five groups for each sex: Vehicle control (corn oil), 12.5, 25, 50, and 100 mg/kg body weight/day.
- **Route & Volume:** Administered once daily via oral gavage.
- **Duration:** 28 consecutive days.

- **3. In-Life Observations and Measurements**

- **Clinical Observations:** Daily checks for mortality, morbidity, and changes in skin, fur, eyes, behavior, and the presence of allergic responses.
- **Body Weight:** Recorded regularly throughout the study period.
- **Food and Water Consumption:** Measured weekly.

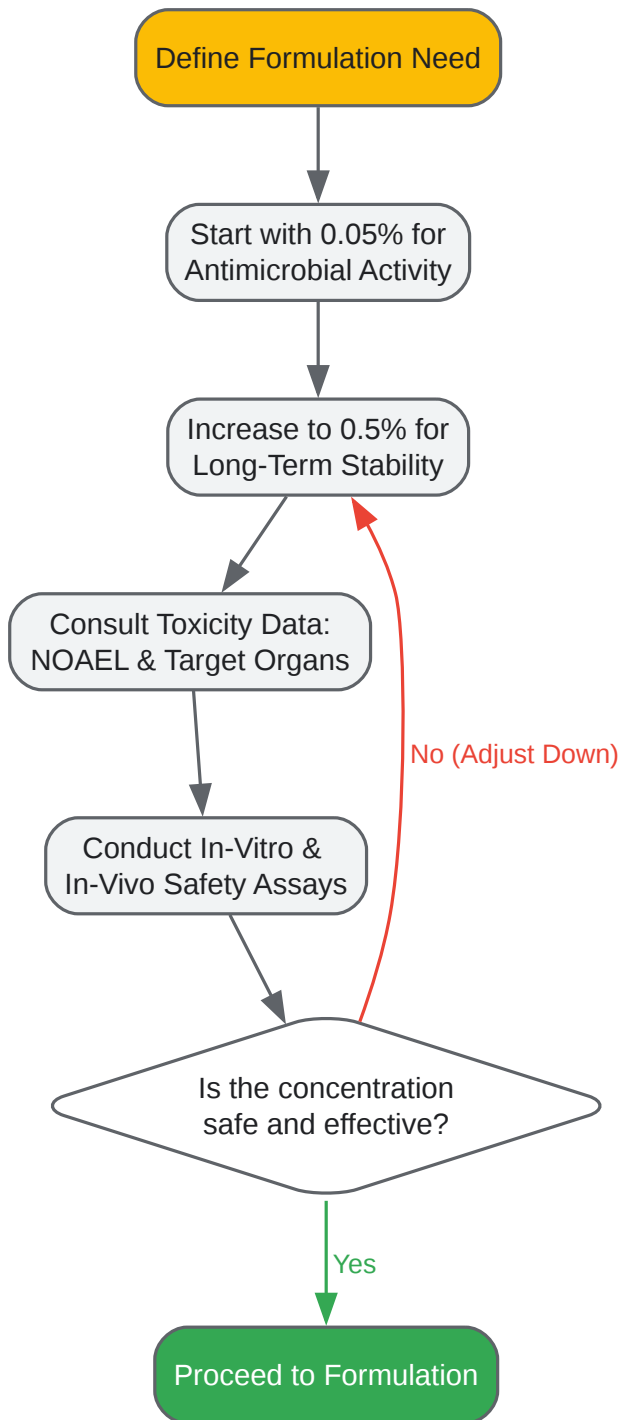
- **4. Terminal Procedures and Analysis**

- **Blood Collection:** At the end of the 28-day administration period, after an overnight fast.
- **Hematology:** Analysis of white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), platelet (PLT) count, and differential leukocyte counts.
- **Clinical Biochemistry:** Assessment of liver function (ALT, AST, ALP, ALB, TP, T-BIL) and kidney function (BUN, CREA).

- **Gross Necropsy:** All major organs are examined and weighed (absolute weight). Relative organ weight (organ-to-final-body-weight ratio) is calculated.
- **Histopathology:** Key organs (especially liver and kidney) are preserved, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically for pathological changes.

## Decision Workflow for Concentration Selection

This diagram outlines the logical process for selecting a safe and effective concentration of **Chlorobutanol** for a new formulation, based on the data presented.



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## Frequently Asked Questions (FAQs)

- **What is the primary safety concern with Chlorobutanol in formulations?** The main concerns are its potential for **liver and kidney toxicity** with prolonged exposure at high doses, as identified in rodent studies. It is also a known **skin and severe eye irritant** [1]. The key is to use the lowest concentration that provides adequate preservative efficacy.
- **The 28-day study found a sex-based difference in NOAEL. What does this mean for my risk assessment?** This finding highlights the importance of considering **potential sex-dependent metabolism and toxicity** in pre-clinical assessments. When extrapolating animal data to humans, it is prudent to base safety calculations on the more sensitive group (in this case, males with a NOAEL of 12.5 mg/kg b.w./day) to incorporate a wider safety margin.
- **Besides oral toxicity, what other in-vitro assays can I use for a preliminary screen?** Before moving to animal studies, you can utilize **in-vitro cytotoxicity assays**. Research has shown that **Chlorobutanol** can cause adverse effects on human corneal epithelial cells, including **cell retraction, cessation of mitosis, and cell degeneration** [2]. Similar cell-based assays relevant to your formulation's application site can provide early warning signs of toxicity.

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## References

1. Chlorobutanol [en.wikipedia.org]
2. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol [pmc.ncbi.nlm.nih.gov]

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